Alphavbeta1 integrin-IN-1 (TFA) is a selective small-molecule inhibitor targeting the alphavbeta1 integrin, a member of the integrin family known for its role in cell adhesion and signaling. This integrin is particularly implicated in the activation of latent transforming growth factor-beta 1, which is a key player in tissue fibrosis. The development of this compound aims to provide therapeutic options for diseases characterized by excessive tissue fibrosis, such as pulmonary and liver fibrosis .
Alphavbeta1 integrin-IN-1 (TFA) is classified as an integrin inhibitor, specifically designed to block the interaction between the alphav and beta1 subunits of the integrin complex. It has been identified through structure-based drug design and synthesized to enhance specificity and potency against alphavbeta1 integrin . The compound has shown an inhibitory concentration (IC50) of approximately 0.63 nanomolar, indicating its high potency as an inhibitor .
The synthesis of alphavbeta1 integrin-IN-1 (TFA) involves several steps, starting from a base compound that selectively binds to the alphav subunit of the alphavbeta3 integrin. The synthetic strategy includes:
The molecular structure of alphavbeta1 integrin-IN-1 (TFA) can be described by its chemical formula and specific stereochemistry. The compound's structure is characterized by:
Detailed structural data can be derived from computational modeling based on existing crystal structures of related integrins, allowing for predictions about binding interactions with target sites on alphavbeta1 integrin .
Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical transformations, including:
These reactions are essential for understanding the compound's stability and potential metabolic pathways in biological systems.
The mechanism of action for alphavbeta1 integrin-IN-1 (TFA) primarily revolves around its ability to inhibit the binding of alphavbeta1 integrin to its ligands, particularly latent transforming growth factor-beta 1. This inhibition prevents:
Data from in vitro studies indicate that treatment with this inhibitor leads to significant reductions in fibrosis markers in various models .
Alphavbeta1 integrin-IN-1 (TFA) exhibits several notable physical and chemical properties:
Relevant data on these properties can inform formulation strategies for drug delivery systems .
Alphavbeta1 integrin-IN-1 (TFA) has significant potential applications in scientific research and therapeutic development:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3